molecular formula C18H26N2O B5232869 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole CAS No. 5359-39-7

1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole

Cat. No. B5232869
CAS RN: 5359-39-7
M. Wt: 286.4 g/mol
InChI Key: RHXBCMHEODHMLI-UHFFFAOYSA-N
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Description

1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole, also known as TPPO, is a chemical compound that belongs to the class of imidazole derivatives. TPPO has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is not well understood, but several studies have suggested that 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole may act as an agonist or antagonist of certain receptors in the body. For example, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and improve glucose and lipid metabolism in animal models of diabetes and obesity. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has several advantages as a research tool, including its high potency, selectivity, and stability. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is also relatively easy to synthesize, and its structure can be easily modified to improve its properties. However, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole. One potential direction is the development of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is the synthesis of novel materials using 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a building block, with potential applications in catalysis and energy storage. Further studies are also needed to elucidate the mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole and its potential side effects in vivo.
In conclusion, 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole have been discussed in this paper. Further research is needed to fully explore the potential of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a research tool and drug candidate.

Synthesis Methods

The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole involves the reaction of 4-tert-butylphenol with 1-bromopentane to form 5-(4-tert-butylphenoxy)pentane, which is then reacted with imidazole to yield 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole. The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been reported in several research articles, and the yield of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several research studies have reported the use of 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole as a ligand in the design of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole has also been used as a building block in the synthesis of novel materials with potential applications in catalysis and energy storage.

properties

IUPAC Name

1-[5-(4-tert-butylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-18(2,3)16-7-9-17(10-8-16)21-14-6-4-5-12-20-13-11-19-15-20/h7-11,13,15H,4-6,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXBCMHEODHMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385764
Record name 1-[5-(4-tert-butylphenoxy)pentyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Tert-butylphenoxy)pentyl]imidazole

CAS RN

5359-39-7
Record name 1-[5-(4-tert-butylphenoxy)pentyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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